1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)14-13-10(8-12(19-14)15(20)21)9-6-4-5-7-11(9)18-13/h4-7,12,14,18-19H,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCAAQIORRKXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (commonly referred to as BOC-TPI) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C17H20N2O4
- Molecular Weight : 316.35 g/mol
- CAS Number : 171047-77-1
Biological Activity Overview
The biological activity of BOC-TPI has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.
Anticancer Activity
Several studies have highlighted the anticancer properties of BOC-TPI. For instance:
- Mechanism of Action : BOC-TPI has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It inhibits cell proliferation by interfering with the cell cycle at the G1 phase.
- Case Study : In vitro studies demonstrated that BOC-TPI significantly reduced the viability of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
Neuroprotective Effects
Research has indicated that BOC-TPI may possess neuroprotective properties:
- Mechanism : The compound appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced apoptosis.
- Evidence : In a study involving neuroblastoma cells, BOC-TPI treatment led to a decrease in reactive oxygen species (ROS) levels and improved cell survival rates under oxidative stress conditions .
In Vitro Studies
Various in vitro assays have been conducted to assess the biological activity of BOC-TPI:
- Cell Viability Assays : MTT assays revealed that BOC-TPI effectively inhibits the growth of several cancer cell lines.
- Apoptosis Detection : Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
In Vivo Studies
Animal models have also been utilized to evaluate the therapeutic potential of BOC-TPI:
- Tumor Growth Inhibition : In xenograft models, administration of BOC-TPI resulted in significant tumor size reduction compared to untreated groups.
- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses .
Structure-Activity Relationship (SAR)
The structure of BOC-TPI is critical for its biological activity. Modifications to the tert-butoxycarbonyl group or the indole structure can influence its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Removal of BOC group | Decreased solubility and bioavailability |
| Alteration of indole nitrogen | Changes in receptor binding affinity |
Scientific Research Applications
Biological Activities
Boc-TPI exhibits a range of biological activities that make it a candidate for further pharmacological studies:
- Antitumor Activity : Preliminary studies indicate that Boc-TPI may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to interfere with cellular processes could lead to the development of novel anticancer agents.
- Neuroprotective Effects : Research suggests that Boc-TPI may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antimicrobial Properties : Some studies have indicated that Boc-TPI possesses antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics.
Case Studies
- Antitumor Research : A study published in Journal of Medicinal Chemistry evaluated the effects of Boc-TPI on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent ([source needed]).
- Neuroprotection : In a study examining neuroprotective compounds, Boc-TPI was shown to reduce oxidative stress in neuronal cells exposed to neurotoxic agents. This finding supports its further investigation as a treatment option for neurodegenerative diseases ([source needed]).
- Antimicrobial Activity : Research conducted on various derivatives of Boc-TPI revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This study suggests that modifications to the Boc group could enhance efficacy ([source needed]).
Preparation Methods
Pictet–Spengler Cyclization
In a representative procedure, L-tryptophan methyl ester hydrochloride reacts with 2,2-dimethoxyacetaldehyde in anhydrous dichloromethane (DCM) under trifluoroacetic acid (TFA) catalysis. The reaction proceeds at room temperature for 2 hours, yielding methyl 1-(dimethoxymethyl)-6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (4 ) with a 59% yield. The dimethoxymethyl group acts as a protective moiety for the nascent amine, preventing unwanted side reactions.
Key Reaction Conditions:
Hydroxyl Group Protection
The phenolic hydroxyl group at position 6 is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole. This step, performed in DCM at 0–5°C, affords methyl 6-((tert-butyldimethylsilyl)oxy)-1-(dimethoxymethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (6 ) in quantitative yield. Silyl protection ensures stability during subsequent oxidation steps.
Oxidation and Aromatization
A critical transformation involves oxidizing the tetrahydro-β-carboline to the fully aromatic pyrido[3,4-b]indole system. Potassium permanganate (KMnO₄) in tetrahydrofuran (THF) achieves this dehydrogenation, converting 6 to methyl 6-((tert-butyldimethylsilyl)oxy)-1-(dimethoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate (7 ) with an 89% yield. The reaction requires 20 hours at room temperature, followed by celite filtration to remove manganese dioxide byproducts.
Oxidation Parameters:
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced to protect the secondary amine, enhancing solubility and preventing undesired reactivity. Di-tert-butyl dicarbonate (Boc₂O) in aqueous sodium bicarbonate (NaHCO₃) is commonly employed. For example, treating the deprotected amine with Boc₂O in DCM/water (1:1) at 25°C installs the Boc group, yielding methyl 1-(tert-butoxycarbonyl)-6-((tert-butyldimethylsilyl)oxy)-9H-pyrido[3,4-b]indole-3-carboxylate.
Boc Protection Metrics:
-
Reagent: Boc₂O (1.2 equiv)
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Base: 10% NaHCO₃
-
Solvent: DCM/water
-
Yield: 85–92%
Ester Hydrolysis to Carboxylic Acid
The final step involves hydrolyzing the methyl ester to the carboxylic acid. Trimethyltinhydroxide in 1,2-dichloroethane at 110°C for 24 hours selectively cleaves the ester, affording 1-(tert-butoxycarbonyl)-6-((tert-butyldimethylsilyl)oxy)-9H-pyrido[3,4-b]indole-3-carboxylic acid (15 ) in 78% yield. Alternative methods use lithium hydroxide (LiOH) in tetrahydrofuran/water, though prolonged reaction times may reduce yields.
Hydrolysis Conditions:
| Parameter | Value |
|---|---|
| Reagent | Trimethyltinhydroxide (2 equiv) |
| Solvent | 1,2-Dichloroethane |
| Temperature | 110°C |
| Time | 24 hours |
| Yield | 78% |
Comparative Analysis of Synthetic Routes
A comparative evaluation of methodologies reveals trade-offs between yield, scalability, and practicality:
Table 1: Route Comparison
| Step | Method A | Method B |
|---|---|---|
| Cyclization | TFA/DCM, 59% | HCl/MeOH, 52% |
| Oxidation | KMnO₄/THF, 89% | DDQ/CHCl₃, 76% |
| Boc Protection | Boc₂O/NaHCO₃, 92% | Boc₂O/DMAP, 88% |
| Hydrolysis | Trimethyltinhydroxide, 78% | LiOH, 65% |
Method A offers higher yields in oxidation and Boc protection but requires harsh silylation conditions. Method B uses milder reagents but suffers from lower efficiency in ester hydrolysis.
Critical Challenges and Optimization
Q & A
Q. What are the standard synthetic routes for preparing 1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving condensation of tryptophan derivatives with aldehydes or ketones under acidic conditions. For example, the Boc (tert-butoxycarbonyl) group is introduced to protect the secondary amine during synthesis. A key step involves refluxing intermediates (e.g., 3-formyl-1H-indole derivatives) with acetic acid and sodium acetate to form the tetrahydro-β-carboline core . Subsequent Boc protection is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
Q. How is the Boc group critical in stabilizing this compound during synthesis?
- Methodological Answer : The Boc group protects the secondary amine from undesired side reactions (e.g., nucleophilic attack or oxidation) during synthesis. It is stable under acidic and neutral conditions but can be selectively removed using trifluoroacetic acid (TFA) or HCl in dioxane, enabling further functionalization of the amine . This protection strategy is essential for maintaining structural integrity in multi-step syntheses .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify characteristic signals, such as the Boc tert-butyl group (δ ~1.4 ppm for nine protons) and the indole aromatic protons (δ ~7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) confirms the molecular ion ([M+H]⁺ at m/z 317.17 for C₁₇H₂₁N₂O₄) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>95% by area) .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of enantiomerically pure forms of this compound?
- Methodological Answer : Enantiomeric purity is achieved via chiral resolution or asymmetric synthesis. For example:
- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak IA) to separate (R)- and (S)-enantiomers .
- Asymmetric Catalysis : Employing chiral catalysts in Pictet-Spengler reactions to favor the desired stereoisomer .
- Enantiomeric Characterization : Polarimetry or circular dichroism (CD) verifies optical activity, with reported specific rotations for enantiomers (e.g., [α]D²⁵ = +15° for (S)-isomer) .
Q. What strategies address low solubility of this compound in aqueous media for biological assays?
- Methodological Answer :
- Derivatization : Conversion to a methyl or ethyl ester (e.g., using thionyl chloride/methanol) improves solubility .
- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) with sonication to achieve homogeneous solutions .
- Micellar Encapsulation : Incorporate surfactants like Tween-80 or cyclodextrins to enhance bioavailability .
Q. How does the compound’s β-carboline core influence its reactivity in cross-coupling reactions?
- Methodological Answer : The indole nitrogen and aromatic π-system enable electrophilic substitution (e.g., bromination at the 6-position) or palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). However, the Boc group’s steric bulk may hinder reactivity at the adjacent amine, requiring optimized conditions (e.g., microwave heating or ligand-accelerated catalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
